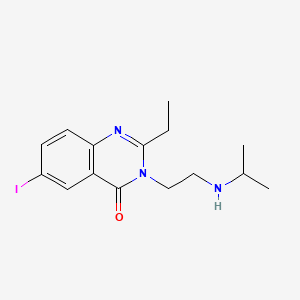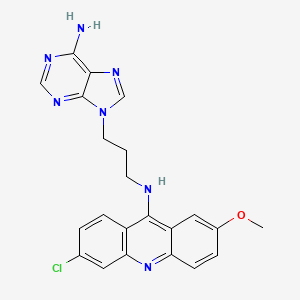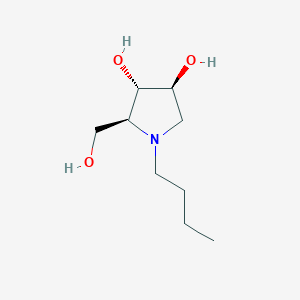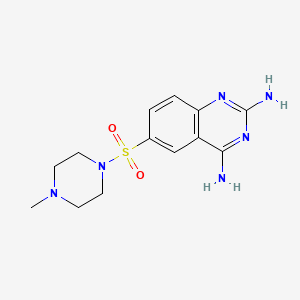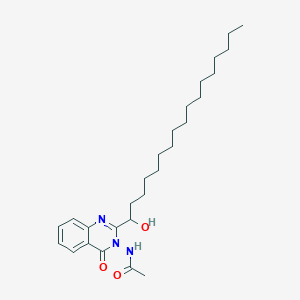
N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a hydroxyheptadecyl chain and an acetamide group attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities, making this compound of significant interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Hydroxyheptadecyl Chain: The hydroxyheptadecyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinazolinone core is replaced by the hydroxyheptadecyl group.
Introduction of the Acetamide Group: The final step involves the acylation of the amino group on the quinazolinone core with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyheptadecyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The acetamide group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of various acylated derivatives.
科学的研究の応用
N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide: shares similarities with other quinazolinone derivatives, such as:
Uniqueness
This compound: is unique due to its specific hydroxyheptadecyl chain and acetamide group, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.
特性
CAS番号 |
917764-70-6 |
|---|---|
分子式 |
C27H43N3O3 |
分子量 |
457.6 g/mol |
IUPAC名 |
N-[2-(1-hydroxyheptadecyl)-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C27H43N3O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-25(32)26-28-24-20-18-17-19-23(24)27(33)30(26)29-22(2)31/h17-20,25,32H,3-16,21H2,1-2H3,(H,29,31) |
InChIキー |
PDOKCBIVPJDEHF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C(=O)N1NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-](/img/structure/B15214881.png)
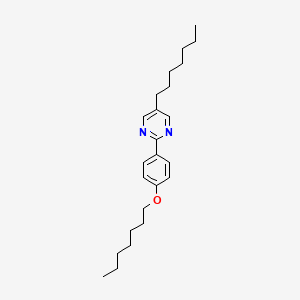





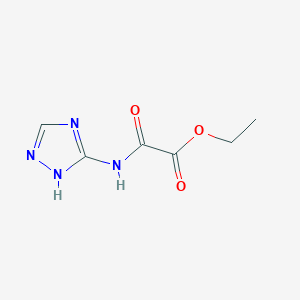
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine](/img/structure/B15214940.png)
